molecular formula C20H23FN4O2 B5417394 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5417394
M. Wt: 370.4 g/mol
InChI Key: IOKPRWKJGSMMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. This compound has been studied extensively for its potential use in scientific research.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one has several potential scientific research applications. It has been studied for its potential use as an anxiolytic, sedative, and anticonvulsant. This compound has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one is similar to other benzodiazepines. It acts on the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety, sedation, and muscle relaxation. This compound enhances the activity of the GABA-A receptor, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, muscle relaxation, and anxiolysis. This compound has also been shown to have anticonvulsant properties. In addition, this compound has been shown to affect memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one in lab experiments is its potency. This compound has been shown to have a high affinity for the GABA-A receptor, which makes it an effective tool for studying the role of this receptor in anxiety, sedation, and muscle relaxation. However, one limitation of using this compound is its potential for side effects, such as sedation and memory impairment.

Future Directions

There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one. One direction is the study of its potential use in the treatment of anxiety disorders and insomnia. Another direction is the study of its potential use in the treatment of epilepsy. Additionally, further research is needed to understand the long-term effects of this compound on memory and learning. Finally, the development of more potent and selective GABA-A receptor modulators could lead to the development of new and improved treatments for anxiety, sedation, and muscle relaxation disorders.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)-1,4-diazepan-5-one involves several steps. The starting material is 3-aminopyridazine, which is reacted with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)-3-aminopyridazine. This intermediate is then reacted with isopropyl chloroformate to form 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridazin-3-ylcarbonyl)pyridazine. Finally, this compound is reacted with diazepam to form this compound.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridazine-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-14(2)18-13-24(20(27)17-4-3-10-22-23-17)11-9-19(26)25(18)12-15-5-7-16(21)8-6-15/h3-8,10,14,18H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKPRWKJGSMMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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